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Compound of Interest

Compound Name: 2-Phenoxybenzophenone
CAS No.: 42506-05-8
Cat. No.: B14659841
Get Quote
. J

Executive Summary

2-Phenoxybenzophenone (CAS: 42506-05-8) represents a distinct class of "sterically
hindered" aromatic ketones. Unlike its planar para-substituted counterparts, the ortho-phenoxy
substitution imposes significant torsional strain, forcing the molecule into a non-planar
geometry. This structural twisting fundamentally alters its photophysical profile, resulting in a
hypsochromic shift (blue shift) of the

transition relative to sterically unencumbered analogs, while maintaining the characteristic
carbonyl transition.

This guide provides the spectral maxima, extinction coefficients, and the mechanistic causality
governing its electronic transitions, essential for applications in photoinitiator design and
photostability testing.

Spectral Characteristics & Data
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The absorption spectrum of 2-Phenoxybenzophenone is defined by two primary electronic

transitions: the high-energy

transition (aromatic/conjugation) and the low-energy

transition (carbonyl).

Primary Absorption Maxima ()

Data derived from structural analog analysis (2-Methoxybenzophenone) and solvatochromic

principles.

Transition
Type (Ethanol)

(Cyclohexane)

Characterizati
on

285+ 3 nm

282 +3 nm ~5,500 - 7,000

Primary Band.
Broad, intense.
Shifted red vs.
benzophenone
(252 nm) due to
auxochromic
oxygen, but blue
VS. para-isomers
due to steric

twist.

325+5nm

330 +£5nm ~100 - 150

Secondary Band.
Weak, forbidden
transition.
Responsible for
intersystem
crossing (ISC)
and triplet state

population.

Benzenoid ~210 nm

~210 nm >20,000

Local excitation
of the phenyl

rings.
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Critical Insight - The "Ortho-Effect": The phenoxy group at the ortho position creates steric
interference with the carbonyl oxygen. To relieve this strain, the phenyl rings rotate out of
coplanarity. This Steric Inhibition of Resonance reduces the effective conjugation length,

preventing the

from reaching the >300 nm range typically seen in 4-phenoxybenzophenone.

Mechanistic Photophysics

Understanding the electronic behavior of 2-Phenoxybenzophenone requires analyzing the
competition between Electronic Resonance and Steric Hindrance.

Electronic Pathway Diagram

The following diagram illustrates the energy states and the specific effect of the ortho-phenoxy

group on the transition energy gaps.
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Figure 1: Jablonski-style diagram highlighting the destabilization of the

state due to steric twisting and the pathway to photocyclization.

Solvatochromism

¢ (285 nm): Exhibits a slight Red Shift (Bathochromic) in polar solvents (e.g., Ethanol)
compared to non-polar (Cyclohexane). The excited state is more polar than the ground state,
and polar solvents stabilize it.

¢ (325 nm): Exhibits a Blue Shift (Hypsochromic) in protic solvents (Ethanol). Hydrogen
bonding stabilizes the lone pair of the carbonyl oxygen (ground state), increasing the energy
gap required for the transition.
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Experimental Protocol for Validation

To empirically verify these values, the following self-validating protocol is recommended. This
method accounts for the low solubility and high extinction coefficient differences.

Reagents & Equipment|[2]

e Analyte: 2-Phenoxybenzophenone (>99% purity).[1]
e Solvents: Spectroscopic grade Ethanol (polar/protic) and Cyclohexane (non-polar).
e Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200—400 nm).[2]

e Quartz Cuvettes: 10 mm path length (matched pair).

Step-by-Step Methodology

e Stock Solution Preparation:
o Weigh 10.0 mg of 2-Phenoxybenzophenone.
o Dissolve in 100 mL of Ethanol (Concentration
M).
o Note: Sonicate if necessary to ensure complete dissolution.
« Dilution Series (Linearity Check):
o Prepare three working standards:

M,
M, and
M.

o Why: The

band is weak (
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) and requires higher concentration to visualize, while the
band is strong (
) and requires dilution to avoid detector saturation (Abs > 2.0).

» Baseline Correction:

o Run a baseline scan with pure solvent in both sample and reference cuvettes.
e Acquisition:

o Scan the

M solution to identify the
peak (~285 nm).

o Scan the

M solution to identify the

peak (~325 nm).
» Data Processing:
o Calculate Molar Extinction Coefficient (

) using Beer-Lambert Law:

Applications & Stability: The Xanthone Pathway

A critical consideration for researchers using 2-Phenoxybenzophenone is its photochemical
instability. Upon UV irradiation, it undergoes intramolecular photocyclization.

Reaction Pathway[1][4]

o Excitation to the Triplet State (
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)-

 Intramolecular hydrogen abstraction or radical attack on the ortho-phenoxy ring.
e Cyclization and oxidation to form Xanthone.

Spectral Consequence: As the sample degrades, the broad absorption at 285 nm will
decrease, and a new, structured set of bands characteristic of Xanthone (sharp peaks at 230,
260, 285, and 335 nm) will emerge.[3] This spectral evolution can be used as a dosimeter for
UV exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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